molecular formula C18H17N3O2 B11314223 4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11314223
M. Wt: 307.3 g/mol
InChI Key: JFNXNSSROQWJEA-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the combination of the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)18(22)19-12-11-16-20-17(21-23-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

JFNXNSSROQWJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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